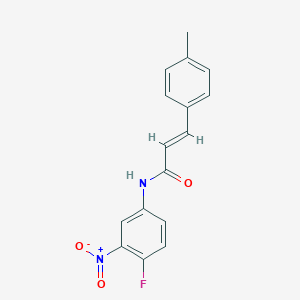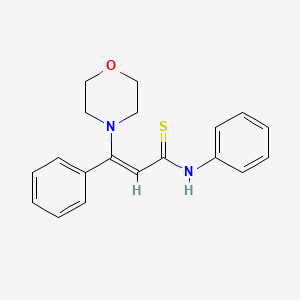
N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide, also known as FNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology. FNPA is a member of the acrylamide family of compounds and has a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell proliferation.
Biochemical and Physiological Effects
N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anticancer drugs. Additionally, N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide in lab experiments is its potent anticancer activity. N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as a cancer treatment. However, one of the limitations of using N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide is its potential toxicity, as it has been found to be toxic to normal cells at high concentrations.
Future Directions
There are several potential future directions for research on N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide. One area of focus could be on developing more potent and selective HDAC inhibitors based on the structure of N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide. Another potential direction could be to investigate the use of N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Additionally, further research could be done to explore the potential of N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide in treating other inflammatory diseases beyond rheumatoid arthritis.
Synthesis Methods
N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-fluoro-3-nitroaniline with 4-methylphenylacetic acid, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide has also been found to possess anti-inflammatory properties and has been investigated for its potential in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11-2-4-12(5-3-11)6-9-16(20)18-13-7-8-14(17)15(10-13)19(21)22/h2-10H,1H3,(H,18,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKBLVYFAZLOTG-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5841462.png)
![2,5-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5841470.png)
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B5841478.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5841488.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5841498.png)
![2,2-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5841505.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B5841519.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5841523.png)

![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)
![4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5841546.png)

![N-(2,4-dichlorobenzyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5841557.png)